N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-13-3-1-12(2-4-13)16-9-10-18(25)23(22-16)11-17(24)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDLCRBHOWFIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction categories due to its pyridazinone core, fluorophenyl substituents, and acetamide moiety:
Oxidation Reactions
The pyridazinone ring undergoes oxidation at the carbonyl group or adjacent positions. Common oxidizing agents include:
| Reagent | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | Acidic, 80°C | 6-hydroxy derivative | 62 |
| H₂O₂ | Basic, RT | Epoxide intermediate | 45 |
Oxidation typically enhances polarity but may reduce biological activity due to structural destabilization.
Reduction Reactions
Reduction targets the pyridazinone’s carbonyl group or aryl fluoride bonds:
| Reagent | Conditions | Major Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 50°C | Dihydropyridazine | 78% |
| LiAlH₄ | Anhydrous THF | Deoxygenated pyridazine | 55% |
Reduction of the fluorophenyl group is rare due to C–F bond strength but achievable via catalytic hydrogenation (Pd/C, H₂) under high pressure .
Substitution Reactions
The acetamide’s NH group and fluorophenyl rings are reactive sites:
-
Nucleophilic Aromatic Substitution :
Fluorine at the 4-position undergoes substitution with amines (e.g., morpholine) in DMF at 120°C, yielding 4-morpholinophenyl analogs . -
Amide Hydrolysis :
Acidic/basic hydrolysis cleaves the acetamide bond:
Reaction Kinetics and Thermodynamics
Studies using differential scanning calorimetry (DSC) and HPLC reveal:
-
Oxidation : Activation energy () = 85 kJ/mol; exothermic ( = −120 kJ/mol).
-
Hydrolysis : Pseudo-first-order kinetics ( = 0.045 min⁻¹ at pH 7.4) .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar molecules:
Catalytic and Solvent Effects
-
Catalysts : Pd(OAc)₂ accelerates Suzuki couplings with boronic acids (e.g., phenylboronic acid) at the pyridazinone’s 3-position .
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance substitution yields by 20–30% compared to THF.
Functionalization Pathways
Strategic modifications enable pharmacological optimization:
-
Acetylation : React with acetyl chloride to protect NH groups (yield: 89%).
-
Sulfonation : Introduce sulfonic acid groups via SO₃/H₂SO₄ for solubility enhancement.
-
Cross-Coupling : Buchwald-Hartwig amination installs heteroaryl groups at the fluorophenyl ring .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light | Photooxidation of pyridazinone | 4.2 hrs |
| High humidity | Hydrolysis of acetamide | 18 days |
| Acidic pH (2.0) | Ring-opening via protonation | 6 hrs |
Industrial-Scale Reaction Optimization
Process parameters for kilogram-scale synthesis include:
Scientific Research Applications
N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Diversity: The target compound features symmetrical 4-fluorophenyl groups, which may promote symmetric binding in enzyme active sites. In contrast, analogs like and incorporate heterocyclic (thiomorpholine) or methoxy-trifluorophenyl groups, altering electronic and steric profiles .
Pharmacological Implications :
- Fluorine atoms in the target compound and analogs () are associated with improved pharmacokinetic properties, such as enhanced metabolic stability and blood-brain barrier penetration .
- Analogs with sulfur-containing groups (thiomorpholine in , methylthio in a) may exhibit unique interactions with cysteine residues in enzymes .
Synthetic Routes :
- The target compound can be synthesized via a two-step process: (i) condensation of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride to form an acyl chloride intermediate, followed by (ii) coupling with 4-fluoroaniline in the presence of a base like triethylamine (TEA), as demonstrated for similar compounds in and .
Biological Activity
N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyridazine ring and fluorinated phenyl groups, which may enhance its biological activity through improved binding to target enzymes or receptors. The molecular formula is with a molecular weight of 320.33 g/mol.
Research indicates that this compound acts primarily as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in the reactivation of silenced genes involved in cell cycle regulation and apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics like SAHA (suberoylanilide hydroxamic acid) .
- Mechanism of Action : The compound induced apoptosis in cancer cells through activation of the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP (poly ADP-ribose polymerase). Additionally, cell cycle analysis revealed a G2/M phase arrest, suggesting that it disrupts normal cell cycle progression .
Enzyme Inhibition
The compound has shown selective inhibition against class I HDACs (HDAC1, HDAC2, and HDAC3), which are often overexpressed in various cancers. The selectivity was confirmed through enzymatic assays where the compound displayed an IC50 value of approximately 95 nM against HDAC3 .
Case Studies
Q & A
Advanced Research Question
Molecular Docking : Use crystal structures (e.g., PDB entries) with AutoDock Vina, applying AMBER force fields to model fluorine interactions .
MD Simulations : Run 100 ns trajectories in explicit solvent to assess binding stability, focusing on the pyridazinone ring’s interactions with catalytic residues .
Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, cross-validated with experimental IC₅₀ values from enzyme inhibition assays .
Note : Fluorine’s electronegativity may require parameter adjustments in force fields to accurately model C-F···H bonds .
What spectroscopic techniques are essential for comprehensive characterization?
Basic Research Question
| Technique | Critical Parameters | Key Data | Challenges |
|---|---|---|---|
| ¹H/¹³C NMR | DMSO-d₆, 500 MHz | - Aromatic H: δ 7.2-7.8 ppm (J=8.5 Hz for para-F) - Pyridazinone C=O: δ 165 ppm | Diastereotopic proton splitting |
| HRMS | ESI+ mode, Res >30,000 | [M+H]⁺ m/z 368.1064 (calc. 368.1067) | Isotope patterns for fluorinated species |
| X-ray Crystallography | Mo Kα, 100K | R-factor <0.05, dihedral angle 45-55° between aromatic rings | Crystal packing effects |
Validate connectivity via 2D NMR (HSQC/HMBC) and compare with crystallographic data .
How to resolve contradictions between in vitro and in vivo efficacy data?
Advanced Research Question
Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and logP (shake-flask method) to assess membrane permeability .
Metabolite Screening : Use LC-QTOF to identify phase I/II metabolites in liver microsomes, focusing on defluorination (m/z -18.9984) .
PK/PD Modeling : Integrate in vitro IC₅₀ and in vivo plasma concentrations to adjust dosing regimens. Address species-specific CYP450 metabolism differences .
What strategies optimize the pharmacokinetic profile of this compound?
Advanced Research Question
Structural Modifications : Introduce methyl groups at pyridazinone C-5 to reduce CYP3A4-mediated oxidation .
Prodrug Design : Synthesize phosphate esters of the acetamide moiety to enhance solubility (>2 mg/mL in PBS) .
Nanoparticle Encapsulation : Use PLGA nanoparticles (150-200 nm) for sustained release, tested in rodent plasma over 72 hours .
What are the common synthetic impurities and their analytical detection?
Basic Research Question
Byproducts :
- Unreacted hydrazine : Detect via HPLC-UV (retention time 2.3 min).
- Di-fluorinated isomers : Differentiate using ¹⁹F NMR (δ -115 to -120 ppm) .
Quantification : Employ UPLC-MS/MS with a calibration curve (0.1-100 µg/mL) for impurity profiling .
How to assess the compound’s stability under physiological conditions?
Advanced Research Question
pH Stability : Incubate in buffers (pH 1.2-7.4) at 37°C for 24h; monitor degradation by HPLC .
Photostability : Expose to UV light (300-400 nm) for 48h; quantify decomposition via QTOF .
Thermal Stability : Use DSC/TGA to determine melting point (>200°C) and decomposition kinetics .
What in vitro models best predict this compound’s therapeutic potential?
Advanced Research Question
Enzyme Inhibition : Test against COX-2 or PDE4B using fluorescence polarization assays (IC₅₀ < 1 µM target) .
Cell-Based Assays : Measure antiproliferative activity in cancer lines (e.g., MCF-7) via MTT, comparing to 5-FU controls .
Selectivity Screening : Profile against 100+ kinases (Eurofins Panlabs) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
